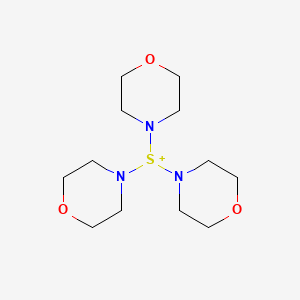![molecular formula C13H10ClN3OS B12118187 Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- CAS No. 327062-17-9](/img/structure/B12118187.png)
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- is a complex organic compound that features a thiazole ring, a cyano group, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and cyano groups. One common method involves the reaction of 2-aminothiazole with 3-chlorobenzyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with cyanoacetic acid under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(3-chlorophenyl)-: Similar structure but lacks the thiazole and cyano groups.
Acetamide, N-(4-chlorophenyl)-: Similar structure but with the chlorine atom in a different position.
2-Chloro-N-(3,5-dimethoxyphenyl)acetamide: Contains a dimethoxyphenyl group instead of the thiazole and cyano groups.
Uniqueness
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- is unique due to the presence of the thiazole ring and cyano group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
327062-17-9 |
|---|---|
Formule moléculaire |
C13H10ClN3OS |
Poids moléculaire |
291.76 g/mol |
Nom IUPAC |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoacetamide |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-3-1-2-9(6-10)7-11-8-16-13(19-11)17-12(18)4-5-15/h1-3,6,8H,4,7H2,(H,16,17,18) |
Clé InChI |
BNINHSVOIVKBIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12118108.png)
![1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118109.png)
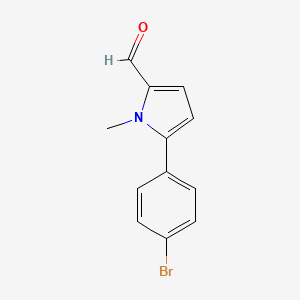

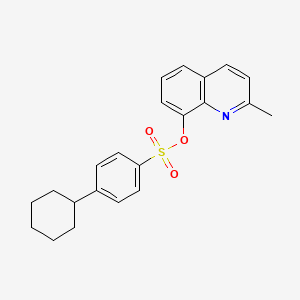
![2,2,2-trifluoro-N-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide](/img/structure/B12118132.png)
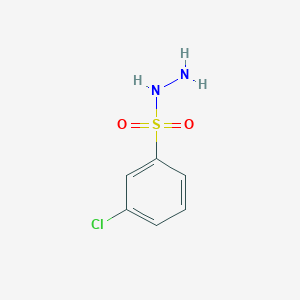
![5,6-Dihydro-benzo[h]quinazoline-2,4-diamine](/img/structure/B12118152.png)
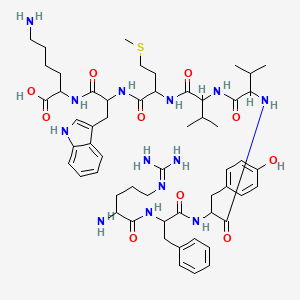
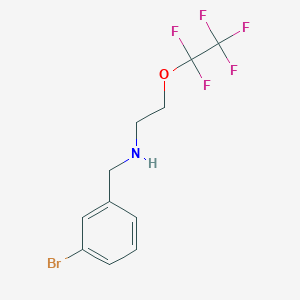
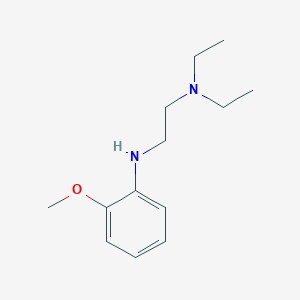

![3-amino-1-[4-(propan-2-yl)phenyl]-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12118179.png)
